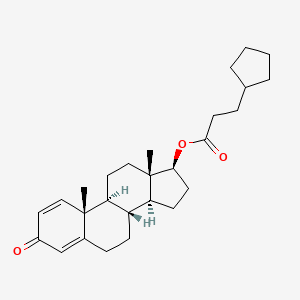

Boldenone Cypionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

胆固醇环丙酸酯是一种由睾酮衍生而来的合成雄激素类固醇。它主要用于兽医学中促进动物肌肉生长。 胆固醇环丙酸酯以其增加氮保留、蛋白质合成和食欲的能力而闻名,并能刺激肾脏释放促红细胞生成素 .

作用机制

胆固醇环丙酸酯通过与靶组织中的雄激素受体结合而发挥作用。这种结合会激活雄激素受体,然后调节参与蛋白质合成和肌肉生长的特定基因的转录。 该化合物还会增加氮保留并刺激促红细胞生成素的释放,从而增强红细胞的生成 .

类似化合物:

胆固醇十一烯酸酯: 胆固醇的另一种酯,以其更长的半衰期和更慢的释放速度而闻名。

环丙酸睾酮: 一种具有类似合成代谢和雄激素特性的睾酮酯。

癸酸诺龙: 一种合成代谢类固醇,对肌肉生长和氮保留有类似的影响.

独特性: 胆固醇环丙酸酯因其独特的酯而独特,它在快速起效和持续释放之间取得了平衡。 这使其适用于需要持续和持久效果的兽医应用 .

生化分析

Biochemical Properties

Boldenone Cypionate interacts with various enzymes and proteins in the body. It is derived from testosterone, which means it can interact with androgen receptors and other proteins that bind to testosterone . The nature of these interactions is largely determined by the structure of this compound, which includes a steroid skeleton that adopts specific conformations in its rings .

Cellular Effects

This compound can have various effects on cells. For example, it can influence cell function by interacting with androgen receptors, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as androgen receptors. This can lead to changes in gene expression and potentially influence enzyme activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to testosterone metabolism, given its status as a testosterone derivative

准备方法

合成路线和反应条件: 胆固醇环丙酸酯是通过胆固醇与环丙酸酯化合成。该反应通常涉及使用催化剂和有机溶剂。 该过程始于胆固醇的制备,然后在受控温度和压力条件下与环丙酸反应,形成胆固醇环丙酸酯 .

工业生产方法: 胆固醇环丙酸酯的工业生产涉及使用先进设备和技术的规模化化学合成。 该过程包括原料的提纯,反应条件的精确控制以及严格的质量控制措施,以确保最终产品的纯度和效力 .

化学反应分析

反应类型: 胆固醇环丙酸酯会经历各种化学反应,包括:

氧化: 胆固醇环丙酸酯可以被氧化形成不同的代谢产物。

还原: 还原反应可以将胆固醇环丙酸酯转化为其他类固醇化合物。

取代: 取代反应可以改变连接到类固醇核上的官能团.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在特定条件下使用卤素和烷基化剂等试剂.

科学研究应用

胆固醇环丙酸酯在科学研究中有多种应用,包括:

化学: 用作分析化学中的参考化合物,用于开发检测方法。

生物学: 研究其对肌肉生长、氮保留和红细胞生成的影响。

医学: 研究其在肌肉萎缩和贫血等疾病中的潜在治疗用途。

工业: 用于开发兽药和动物的性能增强产品.

相似化合物的比较

Boldenone Undecylenate: Another ester of boldenone, known for its longer half-life and slower release.

Testosterone Cypionate: A testosterone ester with similar anabolic and androgenic properties.

Nandrolone Decanoate: An anabolic steroid with comparable effects on muscle growth and nitrogen retention.

Uniqueness: Boldenone Cypionate is unique due to its specific ester, which provides a balance between the rapid onset of action and sustained release. This makes it suitable for veterinary applications where consistent and prolonged effects are desired .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSXPMLTYTHGM-ZLQWOROUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747209 |

Source

|

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106505-90-2 |

Source

|

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Cypionate?

A1: The crystal structure of this compound, alongside Boldenone and other Boldenone esters, was investigated using single-crystal X-ray diffraction []. Analysis of the Hirshfeld surfaces and fingerprint plots revealed that hydrogen bonding interactions (H⋯H) are the dominant force influencing the crystal packing of these molecules. These are followed by weaker interactions involving oxygen and hydrogen atoms (O⋯H/H⋯O) and, to a lesser extent, carbon and hydrogen atoms (C⋯H/H⋯C) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)